A Comprehensive Technical Guide to Piperidine-4-thiol Hydrochloride: Physicochemical Properties and Experimental Characterization
A Comprehensive Technical Guide to Piperidine-4-thiol Hydrochloride: Physicochemical Properties and Experimental Characterization
This guide provides an in-depth exploration of piperidine-4-thiol hydrochloride, a crucial building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical understanding of the compound's core physical properties, the rationale behind its characterization, and the experimental protocols necessary for its reliable use in a laboratory setting. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals.[1][2][3][4] The addition of a thiol group at the 4-position introduces a reactive nucleophilic center, making this compound a versatile intermediate for creating novel molecular entities.[5]
Core Physicochemical & Structural Properties
Piperidine-4-thiol hydrochloride is valued for its specific combination of a basic heterocyclic amine and a reactive thiol functional group. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media compared to its free base form, which is a critical consideration for many synthetic and biological applications.[5]
Structural and Molecular Data
The fundamental identity of piperidine-4-thiol hydrochloride is defined by its molecular structure and associated identifiers.
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Chemical Structure: A visual representation of the chemical structure.
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Key Identifiers and Properties: A summary of the compound's essential data is presented below. This table serves as a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 99201-86-2 | [6][7] |
| Molecular Formula | C₅H₁₂ClNS | [5][6] |
| Molecular Weight | 153.67 g/mol | [6] |
| Appearance | White to off-white crystalline solid (typical) | Inferred |
| Melting Point | Data not widely reported; related piperidine hydrochlorides melt >200 °C | [8] |
| Boiling Point | 221.7°C at 760 mmHg | [6] |
| Solubility | Soluble in water; soluble in alcohols.[5][9] | Inferred |
| InChI | InChI=1/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | [5][6] |
Spectroscopic and Analytical Characterization
The structural integrity of piperidine-4-thiol hydrochloride must be rigorously confirmed before its use in sensitive applications like drug synthesis. A multi-technique spectroscopic approach provides a comprehensive and self-validating system for identity and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
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¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm).[8] The proton attached to the thiol group (-SH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The N-H proton of the hydrochloride salt would also be present, often as a broad peak.
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¹³C NMR: The carbon spectrum will show distinct signals for the non-equivalent carbons of the piperidine ring. The carbon atom bearing the thiol group would be shifted downfield compared to the other CH₂ groups due to the influence of the sulfur atom.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups.
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N-H Stretch: A broad and strong absorption band is expected in the 2700-3300 cm⁻¹ region, characteristic of the ammonium salt (R₃N⁺-H).
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S-H Stretch: A weak but sharp absorption band is anticipated around 2550-2600 cm⁻¹, indicative of the thiol group. This peak's presence is a critical diagnostic marker.
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
MS confirms the molecular weight and can provide structural information through fragmentation analysis.
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Under electrospray ionization (ESI+), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 118.07.[10] The loss of the hydrochloride is typical during ionization. Fragmentation patterns would likely involve the loss of the thiol group or cleavage of the piperidine ring.
Experimental Workflows and Protocols
The following protocols describe standard methodologies for verifying the physical properties of piperidine-4-thiol hydrochloride. Adherence to these procedures ensures data reliability and consistency.
General Characterization Workflow
A logical workflow is critical for efficient and thorough characterization of an incoming chemical sample.
Caption: Workflow for chemical identity and purity verification.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.
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Sample Preparation: Finely grind a small amount of the crystalline solid.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.
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Refined Measurement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously determined range.
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Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Protocol: Qualitative Solubility Assessment
Causality: Understanding solubility is paramount for selecting appropriate solvents for reactions, purifications, and biological assays. As a salt, high polarity solvents are expected to be effective.
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Setup: Arrange a series of labeled test tubes, each containing a target solvent (e.g., deionized water, ethanol, dichloromethane, hexane).
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Addition: Add approximately 10 mg of piperidine-4-thiol hydrochloride to each test tube.
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Observation: Vortex each tube for 30 seconds and observe. Record whether the solid dissolves completely, partially, or not at all.
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Classification: Classify the solubility as "soluble" (>1 mg/mL), "sparingly soluble," or "insoluble."
Safety, Handling, and Storage
Proper handling ensures laboratory safety and maintains the chemical integrity of the compound.
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Safety Precautions: Thiols can have strong odors and may be toxic. All handling should be performed in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13]
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Stability and Storage: The compound is hygroscopic and sensitive to oxidation (the thiol can form disulfides).[5][14] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[14]
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Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
The logical relationship between the compound's properties and its handling requirements is crucial.
Caption: Relationship between properties and handling protocols.
References
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Piperidine-4-thiol hydrochloride (C5H11NS) - PubChemLite. [Link]
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Piperidine | Solubility of Things. [Link]
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Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]
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(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]
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Piperidine - Wikipedia. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
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Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
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